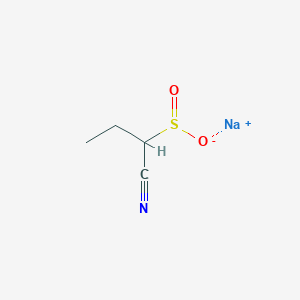
Sodium 1-cyanopropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-cyanopropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₆NNaO₂S. It is a versatile reagent used in various chemical reactions and has significant applications in organic synthesis. This compound is known for its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 1-cyanopropane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The general reaction can be represented as:
RSO2H+NaOH→RSO2Na+H2O
where R represents the organic group attached to the sulfinic acid .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the use of advanced techniques such as photoredox catalysis and electrochemical synthesis. These methods provide high yields and are environmentally friendly. The use of photoredox catalysis, for example, allows for the selective formation of sulfonyl radicals, which can then be used to synthesize various organosulfur compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-cyanopropane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones. These products have significant applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
Sodium 1-cyanopropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium 1-cyanopropane-1-sulfinate involves the formation of sulfonyl radicals. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 1-cyanopropane-1-sulfinate is unique due to the presence of the cyanopropane group, which imparts different reactivity compared to other sodium sulfinates. For example, sodium methanesulfinate and sodium benzenesulfinate are commonly used in similar reactions, but they do not have the same reactivity and selectivity as this compound .
Propriétés
Formule moléculaire |
C4H6NNaO2S |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
sodium;1-cyanopropane-1-sulfinate |
InChI |
InChI=1S/C4H7NO2S.Na/c1-2-4(3-5)8(6)7;/h4H,2H2,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
DSWVBJVMAORCOL-UHFFFAOYSA-M |
SMILES canonique |
CCC(C#N)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
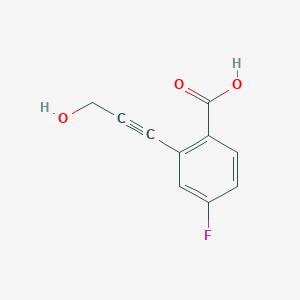
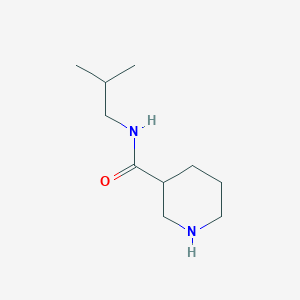
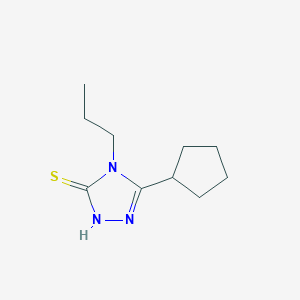
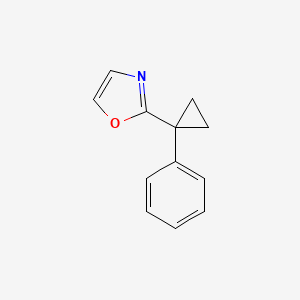
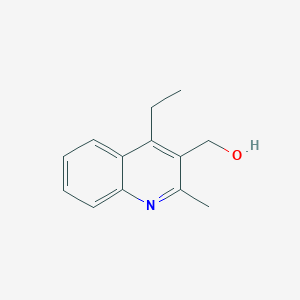
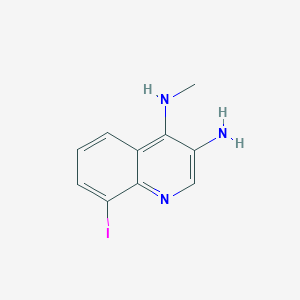

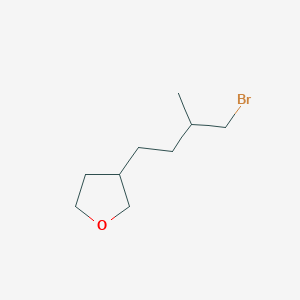
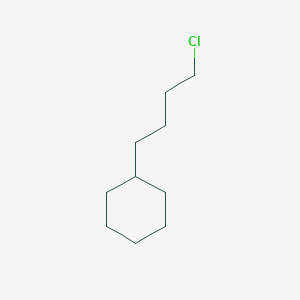

![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)


